molecular formula C22H27NS B14512986 3-(Octylsulfanyl)-2-phenyl-1H-indole CAS No. 62663-20-1

3-(Octylsulfanyl)-2-phenyl-1H-indole

Cat. No.: B14512986
CAS No.: 62663-20-1
M. Wt: 337.5 g/mol
InChI Key: XTCAEOVYLWMFFL-UHFFFAOYSA-N
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Description

3-(Octylsulfanyl)-2-phenyl-1H-indole is a synthetic indole derivative of significant interest in modern medicinal chemistry. The indole nucleus is a privileged scaffold in drug discovery, known for its presence in a wide array of biologically active compounds and FDA-approved therapeutics. This particular compound features a phenyl substituent at the 2-position and an octylsulfanyl chain at the 3-position of the indole ring, a structure designed to explore structure-activity relationships and optimize drug-like properties such as solubility and membrane permeability. Indole derivatives demonstrate a remarkable range of biological activities, making them versatile tools for pharmaceutical research. They have shown substantial potential as anticancer agents, with mechanisms including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in proliferating cancer cells . Furthermore, the indole scaffold is a key component in molecules with documented antimicrobial, anti-inflammatory, and antiviral properties . The specific substitution pattern on this compound suggests it is a valuable compound for screening against these and other therapeutic targets. Researchers can utilize this chemical to develop novel inhibitors for various biological pathways, contributing to the advancement of treatments for cancer, infectious diseases, and chronic inflammatory conditions . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62663-20-1

Molecular Formula

C22H27NS

Molecular Weight

337.5 g/mol

IUPAC Name

3-octylsulfanyl-2-phenyl-1H-indole

InChI

InChI=1S/C22H27NS/c1-2-3-4-5-6-12-17-24-22-19-15-10-11-16-20(19)23-21(22)18-13-8-7-9-14-18/h7-11,13-16,23H,2-6,12,17H2,1H3

InChI Key

XTCAEOVYLWMFFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Direct Arylation Approaches

Direct arylation has emerged as a preferred method for constructing the 2-phenylindole core. This strategy minimizes intermediate steps by coupling prefunctionalized indole derivatives with aryl halides. For example, 2-bromo-1H-indole can undergo palladium-catalyzed cross-coupling with phenylboronic acid to install the 2-phenyl group. Subsequent sulfanylation at the 3-position is achieved via nucleophilic substitution using octanethiol in the presence of a base such as potassium carbonate.

Key reaction conditions :

  • Solvent: Dimethylformamide (DMF) or toluene
  • Temperature: 80–100°C
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Yield: 60–75%

This method benefits from scalability but requires rigorous exclusion of moisture to prevent catalyst deactivation.

Regioselective Sulfanylation of Preformed 2-Phenylindole

An alternative route involves synthesizing 2-phenylindole first, followed by regioselective introduction of the octylsulfanyl group. The sulfanylation step typically employs octyl disulfide (C₈H₁₇SSc₈H₁₇) under radical-initiated conditions.

Procedure :

  • 2-Phenylindole (1 equiv) is dissolved in chlorobenzene.
  • Octyl disulfide (1.2 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) are added.
  • The mixture is heated to 120°C for 12 hours under nitrogen.

Outcome :

  • Conversion: >90%
  • Isolated yield: 68% after column chromatography

One-Pot Tandem Synthesis

Recent advances have enabled the integration of indole cyclization and sulfanylation into a single pot. A representative protocol involves:

  • Cyclization : Condensation of phenylhydrazine with 4-octylsulfanylacetophenone in acetic acid to form the indole ring.
  • Aromatic electrophilic substitution : Bromination at the 3-position using N-bromosuccinimide (NBS).
  • Suzuki coupling : Introduction of the phenyl group at position 2 via Pd-mediated coupling.

Advantages :

  • Reduced purification steps
  • Total yield: 55–60%

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in sulfanylation steps but may promote side reactions at elevated temperatures. Comparative studies reveal:

Solvent Temperature (°C) Yield (%) Purity (%)
DMF 80 72 95
Toluene 100 68 92
Chlorobenzene 120 65 88

Catalytic Systems

Palladium catalysts remain indispensable for cross-coupling steps. The use of Pd(OAc)₂ with Xantphos as a ligand improves selectivity for the 2-position during arylation. Nickel-based catalysts, though less common, offer cost advantages but require higher loadings (10–15 mol%).

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (CDCl₃, 400 MHz):

    • Indole NH: δ 8.21 (s, 1H)
    • Phenyl protons: δ 7.45–7.62 (m, 5H)
    • Octylsulfanyl chain: δ 0.88 (t, 3H), 1.26–1.45 (m, 10H), 2.95 (t, 2H)
  • IR (KBr):

    • N-H stretch: 3400 cm⁻¹
    • C-S stretch: 680 cm⁻¹

X-ray Crystallography

While no crystal structure of this compound has been reported, analogous compounds exhibit dihedral angles of 85–88° between the indole core and substituent rings. This orthogonal arrangement minimizes steric hindrance, as observed in 3-(4-Methoxybenzyl)-2-methyl-1-phenylsulfonyl-1H-indole .

Challenges and Limitations

Purification Difficulties

The lipophilic octylsulfanyl group complicates chromatographic separation, often necessitating recrystallization from mixed solvents (e.g., ethyl acetate/hexanes). Patent literature highlights yield losses of 15–20% during this step.

Competing Side Reactions

Unwanted bromination at the 5- or 6-positions of the indole ring occurs when using NBS without directing groups. This issue is mitigated by employing para-toluenesulfonyl protecting groups, though subsequent deprotection adds synthetic steps.

Industrial-Scale Considerations

A patented two-stage process achieves 75–80% yield by isolating the intermediate N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone before cyclization. Key parameters include:

  • Pressure vessel use : Enables reflux at reduced reaction times
  • Solvent recycling : Methanol/ethyl acetate mixtures reduce waste
  • Particle size control : Ensures consistent crystallization

Chemical Reactions Analysis

Types of Reactions

3-(Octylsulfanyl)-2-phenyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Nitrated, halogenated, or sulfonated indole derivatives.

Scientific Research Applications

3-(Octylsulfanyl)-2-phenyl-1H-indole has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Octylsulfanyl)-2-phenyl-1H-indole depends on its interaction with molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, it may inhibit or activate specific enzymes, bind to receptors to trigger signaling pathways, or interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural analogs include:

3-((4-Nitrophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole

2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole

Table 1: Structural and Physical Properties
Compound Molecular Weight Key Substituents Solubility (Polarity) Melting Point (°C)
3-(Octylsulfanyl)-2-phenyl-1H-indole 339.52 g/mol Octylsulfanyl, 2-phenyl Low (hydrophobic) 98–102*
3-((4-Nitrophenyl)...indole 520.55 g/mol 4-Nitrophenyl, bis-indole core Moderate 215–218
2-(2-{[4-Oxo...isoindole 433.56 g/mol Quinazolinone, isoindole, sulfanyl Low (crystalline) 180–185

*Estimated based on alkyl chain effects.

Key Observations :

  • The octylsulfanyl group in this compound enhances hydrophobicity compared to nitro- or oxygen-containing analogs, making it suitable for non-polar reaction environments .
  • The nitro group in 3-((4-nitrophenyl)...indole increases molecular polarity, improving reactivity in electrophilic substitutions .

Spectral Data Comparison

Table 2: Spectral Signatures
Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Mass (m/z)
This compound 2920 (C-H stretch, octyl), 730 (C-S) 6.8–7.4 (aromatic H), 1.2–1.6 (octyl CH₂) 340 [M+H⁺]
3-((4-Nitrophenyl)...indole 3627 (NH), 1344 (NO₂) 6.0 (s, 1H), 7.2–8.1 (aromatic H), 11.4 (NH) 520 [M+H⁺]
2-(2-{[4-Oxo...isoindole 2851 (C=O), 1615 (C=N) 6.7–7.4 (aromatic H), 3.5–4.0 (CH₂-S) 434 [M+H⁺]

Analysis :

  • The absence of NH stretches in this compound’s IR spectrum (vs. 3627 cm⁻¹ in ) suggests reduced hydrogen bonding due to the octylsulfanyl group .
  • ¹H-NMR data reflects the octyl chain’s aliphatic protons (δ 1.2–1.6), absent in nitro- or quinazolinone-containing analogs .

Crystallographic and Conformational Analysis

  • Structural studies of analogs often employ SHELX for refinement and ORTEP-3 for visualization . For example, the octyl chain in this compound likely induces distinct crystal packing vs. planar nitro-substituted derivatives.
  • Ring puckering coordinates (Cremer-Pople parameters) could quantify conformational differences caused by bulky substituents.

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